(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C15H11NO5S and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
- Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial and antiviral activities. While specific studies on this compound are limited, its pyrimidine core suggests potential in these areas .
- Pyrimidine-based compounds are known for their antitumor properties. Although direct evidence for this compound is scarce, its structural features warrant further investigation in cancer research .
- The pyrimidine moiety is considered a privileged structure in medicinal chemistry. Researchers often use it as a core scaffold to design libraries of novel heterocyclic compounds with diverse biological activities. This compound’s unique structure may contribute to its potential applications in drug discovery .
- Given its anti-fibrotic effects, this compound might inhibit collagen prolyl 4-hydroxylases (C-P4H), enzymes involved in collagen synthesis. Further studies could explore its mechanism of action and potential therapeutic implications .
Anti-Fibrotic Activity
Antimicrobial and Antiviral Properties
Antitumor Activity
Chemical Biology and Medicinal Chemistry
Collagen Prolyl 4-Hydroxylases (C-P4H) Inhibition
properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-22(18,19)21-11-2-3-12-13(9-11)20-14(15(12)17)8-10-4-6-16-7-5-10/h2-9H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUXBSQGYDSCW-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.